![molecular formula C8H9N3 B3384800 5-Methylimidazo[1,2-a]pyridin-6-amine CAS No. 573764-90-6](/img/structure/B3384800.png)
5-Methylimidazo[1,2-a]pyridin-6-amine
Overview
Description
5-Methylimidazo[1,2-a]pyridin-6-amine is a heterocyclic compound with the molecular formula C8H9N3. It is part of the imidazo[1,2-a]pyridine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methylimidazo[1,2-a]pyridin-6-amine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method is the cyclization of 2-aminopyridine derivatives with aldehydes and ketones under acidic conditions . Another approach involves the use of transition metal-catalyzed reactions to form the imidazo[1,2-a]pyridine core .
Industrial Production Methods
Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. These methods may include the use of continuous flow reactors and optimized reaction conditions to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
5-Methylimidazo[1,2-a]pyridin-6-amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to its corresponding amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols are commonly employed under basic or neutral conditions.
Major Products
The major products formed from these reactions include N-oxides, reduced amines, and substituted derivatives, which can be further functionalized for various applications .
Scientific Research Applications
Medicinal Chemistry
5-Methylimidazo[1,2-a]pyridin-6-amine serves as a scaffold for developing new drugs targeting various diseases, particularly cancer and infectious diseases.
- Anticancer Activity : Research has shown that derivatives of this compound can inhibit key signaling pathways involved in tumorigenesis. For instance, studies have identified its potential as a phosphatidylinositol 3-kinase (PI3K) inhibitor, which is crucial for cancer cell proliferation and survival. Compounds derived from this compound have demonstrated submicromolar inhibitory activity against various tumor cell lines, indicating their potential as lead compounds in cancer therapy .
- Antimicrobial Properties : It has been investigated for its effectiveness against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant TB (XDR-TB). Some derivatives have shown promising minimum inhibitory concentrations (MICs), suggesting their viability as anti-TB agents .
Biological Research
The compound is utilized in studies involving enzyme inhibitors and receptor modulators. Its interactions with biological targets can modulate cellular pathways related to cell proliferation and apoptosis.
Case Study: PI3K Inhibition
A recent study focused on synthesizing new derivatives of this compound aimed at enhancing its inhibitory effects on PI3Kα. The most potent derivative exhibited an IC value of 1.94 nM against HCC827 cells, demonstrating significant promise for further development as a targeted cancer therapy .
Material Science
In addition to its biological applications, this compound is employed in the production of materials with specific electronic and optical properties. Its unique chemical structure allows it to function as a building block for synthesizing more complex heterocyclic compounds used in advanced materials .
Mechanism of Action
The mechanism of action of 5-Methylimidazo[1,2-a]pyridin-6-amine involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: Shares a similar core structure but lacks the methyl group at the 5-position.
Imidazo[1,2-a]pyrimidine: Contains a pyrimidine ring instead of a pyridine ring.
Imidazo[1,2-a]pyridazine: Features a pyridazine ring in place of the pyridine ring.
Uniqueness
5-Methylimidazo[1,2-a]pyridin-6-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group at the 5-position can influence its reactivity and interaction with biological targets, making it a valuable compound for drug discovery and development .
Biological Activity
5-Methylimidazo[1,2-a]pyridin-6-amine is a compound belonging to the imidazo[1,2-a]pyridine family, which has garnered significant attention due to its diverse biological activities. This article synthesizes findings from recent research to provide an overview of its biological activity, structure-activity relationships (SAR), and potential therapeutic applications.
The compound's chemical structure can be described as follows:
- IUPAC Name : this compound
- Molecular Formula : C₈H₉N₃
- InChI Key : JTGICNYXZXTBJK-UHFFFAOYSA-N
Biological Activities
This compound exhibits a range of biological activities, including:
- Antimicrobial Activity : It has shown effectiveness against various bacterial strains, including multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB). The minimum inhibitory concentration (MIC) values for certain derivatives are reported as low as 0.07 μM against MDR-TB strains .
- Anticancer Properties : Recent studies indicate that this compound may possess antiproliferative effects against cancer cell lines. For instance, derivatives of imidazo[1,2-a]pyridine have demonstrated IC₅₀ values in the nanomolar range against specific cancer cells .
- Cholinesterase Inhibition : The compound has been evaluated for its ability to inhibit acetylcholinesterase (AChE), which is relevant for treating neurodegenerative diseases. Some derivatives exhibited IC₅₀ values ranging from 0.2 to 50 μM .
Structure-Activity Relationship (SAR)
The SAR studies of this compound highlight the importance of various substituents on the imidazo ring in modulating biological activity. Key findings include:
- Positioning of Substituents : Modifications at the C2 and C6 positions of the imidazo ring significantly affect potency. For example, introducing a chloro group at C6 has been associated with enhanced anti-TB activity and metabolic stability in liver microsomes .
- Lipophilicity and Stability : Compounds with lower lipophilicity tend to exhibit better metabolic stability and bioavailability. For instance, a derivative with reduced lipophilicity showed a half-life of approximately 36.3 hours upon oral administration .
Case Studies
Several case studies illustrate the compound's potential in drug development:
- Anti-Tuberculosis Research : A series of imidazo[1,2-a]pyridine derivatives were synthesized and tested for anti-TB activity. The most potent compounds were those with specific substitutions that enhanced their interaction with target enzymes in Mycobacterium tuberculosis .
- Cancer Cell Line Studies : In vitro evaluations revealed that certain derivatives had significant antiproliferative effects on lung cancer cell lines (HCC827), with IC₅₀ values around 0.09 μM, indicating their potential as anticancer agents .
- Neuroprotective Studies : Research into cholinesterase inhibition revealed promising results for cognitive enhancement and neuroprotection, suggesting possible applications in treating Alzheimer's disease and other neurodegenerative disorders .
Properties
IUPAC Name |
5-methylimidazo[1,2-a]pyridin-6-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3/c1-6-7(9)2-3-8-10-4-5-11(6)8/h2-5H,9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTGICNYXZXTBJK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=NC=CN12)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601285770 | |
Record name | 5-Methylimidazo[1,2-a]pyridin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601285770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
573764-90-6 | |
Record name | 5-Methylimidazo[1,2-a]pyridin-6-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=573764-90-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Methylimidazo[1,2-a]pyridin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601285770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-methylimidazo[1,2-a]pyridin-6-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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